Cas no 1566200-02-9 (Benzenemethanesulfonamide, α-ethyl-2-fluoro-)

Benzenemethanesulfonamide, α-ethyl-2-fluoro- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanesulfonamide, α-ethyl-2-fluoro-
- EN300-679576
- 1566200-02-9
- 1-(2-fluorophenyl)propane-1-sulfonamide
-
- インチ: 1S/C9H12FNO2S/c1-2-9(14(11,12)13)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3,(H2,11,12,13)
- InChIKey: FXVUWYQQNMFIAM-UHFFFAOYSA-N
- SMILES: C1(C(CC)S(N)(=O)=O)=CC=CC=C1F
計算された属性
- 精确分子量: 217.05727796g/mol
- 同位素质量: 217.05727796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 68.5Ų
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Predicted)
- Boiling Point: 342.2±44.0 °C(Predicted)
- 酸度系数(pKa): 9.97±0.60(Predicted)
Benzenemethanesulfonamide, α-ethyl-2-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679576-0.25g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 0.25g |
$867.0 | 2023-03-11 | ||
Enamine | EN300-679576-2.5g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 2.5g |
$1848.0 | 2023-03-11 | ||
Enamine | EN300-679576-0.1g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 0.1g |
$829.0 | 2023-03-11 | ||
Enamine | EN300-679576-0.5g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 0.5g |
$905.0 | 2023-03-11 | ||
Enamine | EN300-679576-5.0g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 5.0g |
$2732.0 | 2023-03-11 | ||
Enamine | EN300-679576-10.0g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 10.0g |
$4052.0 | 2023-03-11 | ||
Enamine | EN300-679576-0.05g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 0.05g |
$792.0 | 2023-03-11 | ||
Enamine | EN300-679576-1.0g |
1-(2-fluorophenyl)propane-1-sulfonamide |
1566200-02-9 | 1g |
$0.0 | 2023-06-07 |
Benzenemethanesulfonamide, α-ethyl-2-fluoro- 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Benzenemethanesulfonamide, α-ethyl-2-fluoro-に関する追加情報
Benzenemethanesulfonamide, α-ethyl-2-fluoro- (CAS No. 1566200-02-9): An Overview of a Promising Compound in Pharmaceutical Research
Benzenemethanesulfonamide, α-ethyl-2-fluoro- (CAS No. 1566200-02-9) is a synthetic compound that has garnered significant attention in the pharmaceutical and medicinal chemistry communities due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.
The chemical structure of Benzenemethanesulfonamide, α-ethyl-2-fluoro- is characterized by a benzene ring substituted with an ethyl group at the α-position and a fluorine atom at the 2-position, along with a sulfonamide functional group. This specific arrangement of substituents imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
Recent research studies have explored the potential of Benzenemethanesulfonamide, α-ethyl-2-fluoro- in the treatment of inflammatory diseases. A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers also noted that the compound's fluorine substitution enhances its bioavailability and metabolic stability, which are crucial factors for drug development.
In addition to its anti-inflammatory properties, Benzenemethanesulfonamide, α-ethyl-2-fluoro- has shown promise in antimicrobial research. A study conducted at the University of California, San Francisco (UCSF) found that this compound effectively inhibits the growth of several Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action involves disrupting bacterial cell wall synthesis and membrane integrity, making it a potential lead compound for developing new antibiotics.
The pharmacokinetic profile of Benzenemethanesulfonamide, α-ethyl-2-fluoro- has been extensively studied to understand its behavior in biological systems. Preclinical studies have shown that the compound has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Furthermore, its metabolic stability ensures that it remains active for an extended period, which is beneficial for sustained therapeutic effects.
In terms of toxicology, Benzenemethanesulfonamide, α-ethyl-2-fluoro- has been evaluated for its safety profile in various animal models. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. These findings support its potential for further clinical development.
The synthesis of Benzenemethanesulfonamide, α-ethyl-2-fluoro- involves a series of well-defined chemical reactions that can be carried out under controlled laboratory conditions. The process typically starts with the reaction of benzene with ethyl bromide to form the substituted benzene derivative. Subsequent steps include fluorination and sulfonation reactions to introduce the necessary functional groups. The overall yield and purity of the final product can be optimized by fine-tuning reaction parameters such as temperature, pressure, and catalysts.
One of the key challenges in the development of Benzenemethanesulfonamide, α-ethyl-2-fluoro- is ensuring its stability during storage and formulation. Researchers have developed various strategies to enhance its stability, including encapsulation in nanoparticles and formulation as prodrugs. These approaches not only improve the compound's shelf life but also enhance its delivery to target sites in vivo.
Looking ahead, Benzenemethanesulfonamide, α-ethyl-2-fluoro- holds significant promise as a therapeutic agent for treating inflammatory diseases and microbial infections. Ongoing clinical trials are expected to provide more insights into its efficacy and safety in human subjects. The compound's unique combination of structural features and biological activities makes it an exciting candidate for further research and development in the pharmaceutical industry.
1566200-02-9 (Benzenemethanesulfonamide, α-ethyl-2-fluoro-) Related Products
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)
- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)




